molecular formula C10H18FNO B15331676 1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol

1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol

Cat. No.: B15331676
M. Wt: 187.25 g/mol
InChI Key: WWXYGLWIEQHBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol is a chemical compound with the molecular formula C10H18FNO It features a cyclobutyl ring substituted with a methanol group and a 3-fluoropyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Fluoropyrrolidinyl Group: The 3-fluoropyrrolidinyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the pyrrolidine ring.

    Attachment of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring through a reduction reaction.

Industrial Production Methods

Industrial production of (S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s fluoropyrrolidinyl group is likely to play a crucial role in its binding affinity and specificity, influencing the pathways involved in its activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-[1-[(3-Chloro-1-pyrrolidinyl)methyl]cyclobutyl]methanol
  • (S)-[1-[(3-Bromo-1-pyrrolidinyl)methyl]cyclobutyl]methanol
  • (S)-[1-[(3-Methyl-1-pyrrolidinyl)methyl]cyclobutyl]methanol

Uniqueness

(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.

Properties

Molecular Formula

C10H18FNO

Molecular Weight

187.25 g/mol

IUPAC Name

[1-[(3-fluoropyrrolidin-1-yl)methyl]cyclobutyl]methanol

InChI

InChI=1S/C10H18FNO/c11-9-2-5-12(6-9)7-10(8-13)3-1-4-10/h9,13H,1-8H2

InChI Key

WWXYGLWIEQHBCN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN2CCC(C2)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.